N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a hybrid structure integrating a 1,2,4-oxadiazole core substituted with a furan-2-yl group, linked via a methylene bridge to a phenyl ring. The phenyl ring is further connected to a 3-methyl-2,3-dihydro-1,4-benzodioxine-carboxamide moiety. The furan substituent may influence electronic properties and intermolecular interactions, such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-14-21(30-18-10-5-4-9-17(18)29-14)23(27)24-16-8-3-2-7-15(16)13-20-25-22(26-31-20)19-11-6-12-28-19/h2-12,14,21H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPOBEIVAMRGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biology, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Research in this area could lead to the development of new therapeutic agents .
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for further study .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to
Biological Activity
N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound may contribute to its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 339.35 g/mol. The compound's structure includes a furan ring and an oxadiazole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with oxadiazole derivatives, including anticancer properties. The compound has shown promise in various assays aimed at evaluating its efficacy against different cancer cell lines.
Anticancer Activity
-
Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in assays involving MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
Cell Line IC50 Value (μM) Reference Compound MCF-7 0.65 Tamoxifen U-937 0.12 - 2.78 Doxorubicin A549 (Lung) 15.63 Not specified - Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels . This suggests that the compound may function by triggering programmed cell death mechanisms in malignant cells.
Case Studies
Several studies have investigated the biological activities of similar oxadiazole derivatives, providing context for the potential applications of this compound:
- Study on 1,2,4-Oxadiazole Derivatives : A comprehensive review indicated that derivatives containing oxadiazole cores exhibit varied biological activities including anticancer effects across multiple cell lines (e.g., MCF-7 and A549). Some derivatives showed higher potency than traditional chemotherapeutics .
- In Vivo Studies : While in vitro results are promising, further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound in animal models before clinical applications can be considered.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Cores
- 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles: These compounds, synthesized via semicarbazide hydrochloride and benzaldehyde (), share the oxadiazole core but lack the benzodioxine-carboxamide and furan substituents. Toxicity estimation studies on such analogues suggest moderate cytotoxicity, which may correlate with the electron-withdrawing nature of substituents on the phenyl ring .
- N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): This compound shares the benzodioxine-carboxamide group but replaces the 1,2,4-oxadiazole with a sulfamoyl-linked isoxazole. Isoxazole rings are less metabolically stable than oxadiazoles, which may limit its therapeutic utility .
Compounds with Furan and Heterocyclic Motifs
- 1,4-Dihydropyridine Derivatives (): Compounds like AZ331 and AZ257 incorporate furan-2-yl and dihydropyridine cores. While the furan group is common, the dihydropyridine scaffold confers calcium channel-blocking activity, diverging from the target compound’s likely mechanism (e.g., enzyme inhibition via oxadiazole interactions). The thioether and cyano groups in these derivatives further modulate electron distribution, affecting redox stability compared to the target compound’s oxadiazole-benzodioxine system .
Pharmacological Profiles
- Molecular Docking : Oxadiazole derivatives in show affinity for kinases and proteases due to their hydrogen-bonding capacity. The target compound’s furan-2-yl group may enhance binding to hydrophobic pockets, while the benzodioxine-carboxamide could stabilize interactions with polar residues .
- Toxicity : 1,3,4-Oxadiazoles in exhibit LD50 values >200 mg/kg (oral, rodents), suggesting the target compound’s methyl substitution and benzodioxine group might reduce hepatotoxicity by minimizing reactive metabolite formation .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
